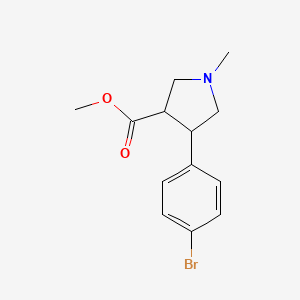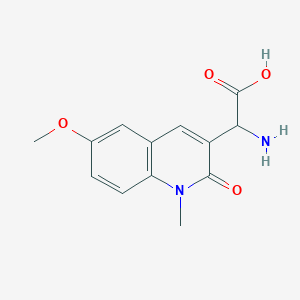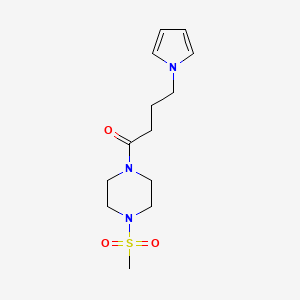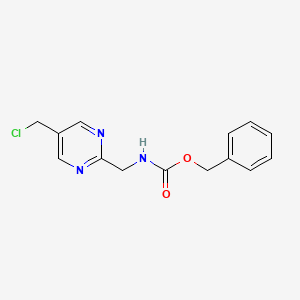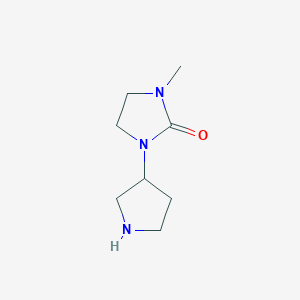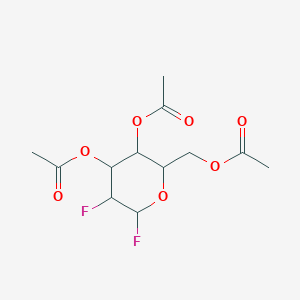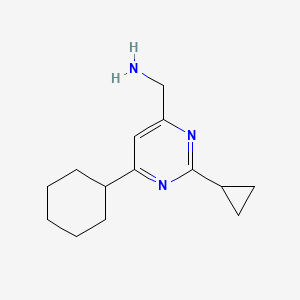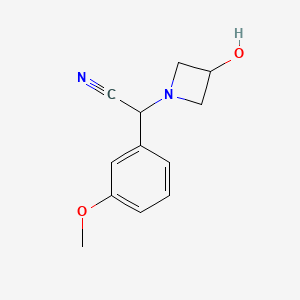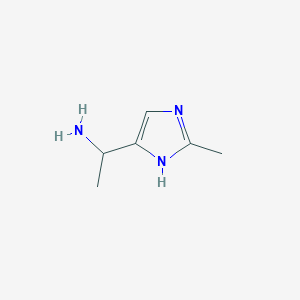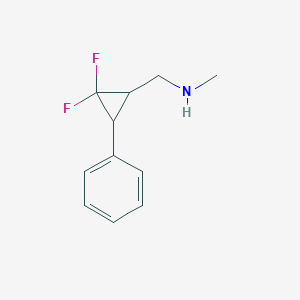
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine is a compound that belongs to the class of difluorocyclopropane derivativesThe presence of fluorine atoms in the cyclopropane ring significantly influences the compound’s reactivity and stability, making it an interesting subject for scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine typically involves the cyclopropanation of suitable precursors. One common method is the thermal vinylcyclopropane rearrangement of ethyl trans-3-(2,2-difluoro-3-phenylcyclopropyl)acrylate at 100°C, resulting in the formation of the difluorinated cyclopentene . This reaction highlights the importance of temperature control and the use of specific reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in sufficient yield and purity for further applications .
化学反应分析
Types of Reactions
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated cyclopropyl ketones, while reduction can produce difluorinated cyclopropyl alcohols .
科学研究应用
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties.
作用机制
The mechanism of action of 1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the cyclopropane ring can influence the compound’s binding affinity and reactivity with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
1,1-difluorocyclopropane derivatives: These compounds share the difluorocyclopropane ring structure and exhibit similar chemical properties.
Fluorinated cyclopropanes: Compounds with fluorine atoms in the cyclopropane ring, which influence their reactivity and stability.
Uniqueness
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of both a phenyl group and a methylamine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C11H13F2N |
|---|---|
分子量 |
197.22 g/mol |
IUPAC 名称 |
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H13F2N/c1-14-7-9-10(11(9,12)13)8-5-3-2-4-6-8/h2-6,9-10,14H,7H2,1H3 |
InChI 键 |
OJUKIYGJSHDCCQ-UHFFFAOYSA-N |
规范 SMILES |
CNCC1C(C1(F)F)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14869150.png)
